N-(Carboxyacetyl)-2-methylalanine
Description
Properties
CAS No. |
92585-16-5 |
|---|---|
Molecular Formula |
C7H11NO5 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-[(2-carboxyacetyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H11NO5/c1-7(2,6(12)13)8-4(9)3-5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
SQSLZQUMOAKEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
N-(Carboxyacetyl)-2-methylalanine combines a non-proteinogenic α-aminoisobutyric acid (AIB) backbone with a carboxyacetyl substituent on the nitrogen. The steric hindrance from AIB’s quaternary α-carbon complicates nucleophilic reactions, necessitating optimized activation protocols. The carboxyacetyl group introduces pH-dependent solubility, requiring careful handling during purification.
Key Synthetic Barriers
- Steric Hindrance : AIB’s α-methyl group reduces amine reactivity, demanding potent acylating agents.
- Carboxyl Compatibility : Concurrent activation of the carboxyacetyl group without epimerization requires orthogonal protecting strategies.
- Purification Complexity : Polar functional groups necessitate reverse-phase chromatography or ion-exchange resins.
Classical Solution-Phase Synthesis
Carbodiimide-Mediated Coupling
The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF):
Procedure :
Mixed Anhydride Method
Using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM):
Procedure :
- Activate carboxyacetic acid (1.1 eq) with IBCF (1.1 eq) and NMM (1.2 eq) in tetrahydrofuran (THF) at -15°C.
- Add 2-methylalanine (1.0 eq) in THF, warm to 25°C, and stir for 6 hr.
- Concentrate under reduced pressure and recrystallize from ethanol/water.
Advanced Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction times from hours to minutes:
Conditions :
- Solvent: DMF
- Coupling agent: HATU (1.2 eq)
- Base: Diisopropylethylamine (DIPEA, 2.0 eq)
- Time: 15 min
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in non-aqueous media:
Procedure :
- Suspend 2-methylalanine (1.0 eq), ethyl carboxyacetate (1.5 eq), and CAL-B (10 wt%) in tert-butanol.
- Stir at 45°C for 24 hr.
- Filter, concentrate, and hydrolyze the ester with LiOH.
Yield : 52% (lower efficiency due to steric constraints).
Protection-Deprotection Strategies
tert-Butoxycarbonyl (Boc) Protection
Step 1 : Protect 2-methylalanine’s amino group with Boc₂O (1.2 eq) in THF/water (1:1) at pH 9.
Step 2 : Couple with carboxyacetic acid using EDC/HOBt.
Step 3 : Deprotect with trifluoroacetic acid (TFA) in DCM (1:4 v/v).
Fluorenylmethyloxycarbonyl (Fmoc) Approach
Step 1 : Introduce Fmoc-Cl (1.5 eq) to 2-methylalanine in dioxane/NaHCO₃.
Step 2 : Couple with carboxyacetic acid using DCC/N-hydroxysuccinimide (NHS).
Step 3 : Remove Fmoc with 20% piperidine in DMF.
Industrial-Scale Production
Continuous Flow Synthesis
A plug-flow reactor system enhances reproducibility:
Crystallization Optimization
Solvent System : Ethyl acetate/heptane (7:3) at -20°C yields 98% pure product as white crystals.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC Conditions :
- Column: C18 (4.6 × 150 mm, 5 µm)
- Mobile Phase: 0.1% TFA in water/acetonitrile (95:5 to 60:40 over 20 min)
- Retention Time: 8.7 min.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxyacetyl)-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the carboxyacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-(Carboxyacetyl)-2-methylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Carboxyacetyl)-2-methylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyacetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 2-methylalanine derivatives, highlighting differences in substituents, molecular properties, and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
